Domperidone Maleate

説明

特性

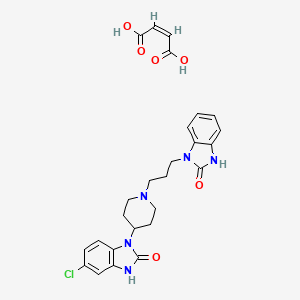

IUPAC Name |

(Z)-but-2-enedioic acid;6-chloro-3-[1-[3-(2-oxo-3H-benzimidazol-1-yl)propyl]piperidin-4-yl]-1H-benzimidazol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24ClN5O2.C4H4O4/c23-15-6-7-20-18(14-15)25-22(30)28(20)16-8-12-26(13-9-16)10-3-11-27-19-5-2-1-4-17(19)24-21(27)29;5-3(6)1-2-4(7)8/h1-2,4-7,14,16H,3,8-13H2,(H,24,29)(H,25,30);1-2H,(H,5,6)(H,7,8)/b;2-1- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAUUYDZHCOULIO-BTJKTKAUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C3=C(C=C(C=C3)Cl)NC2=O)CCCN4C5=CC=CC=C5NC4=O.C(=CC(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1N2C3=C(C=C(C=C3)Cl)NC2=O)CCCN4C5=CC=CC=C5NC4=O.C(=C\C(=O)O)\C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28ClN5O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

57808-66-9 (Parent), 110-16-7 (Parent) |

Source

|

| Record name | Domperidone maleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083898651 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID901019221 |

Source

|

| Record name | Domperidone maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901019221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

542.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83898-65-1, 99497-03-7 |

Source

|

| Record name | Domperidone maleate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83898-65-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-Benzimidazol-2-one, 5-chloro-1-[1-[3-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)propyl]-4-piperidinyl]-1,3-dihydro-, (2Z)-2-butenedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99497-03-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Domperidone maleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083898651 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Domperidone maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901019221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-1-[1-[3-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)propyl]piperidin-4-yl]-1,3-dihydro-2H-benzimidazol-2-one maleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.073.866 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2H-Benzimidazol-2-one, 5-chloro-1-(1-(3-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)propyl)-4-piperidinyl)-1,3-dihydro-, | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DOMPERIDONE MALEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/899U5WF46A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Domperidone Maleate: Mechanistic Characterization and In Vitro Profiling

Topic: Domperidone Maleate: In Vitro Mechanism of Action, Safety Pharmacology, and Metabolic Kinetics Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Domperidone Maleate is a peripherally selective dopamine D2 receptor antagonist utilized primarily as an antiemetic and prokinetic agent.[1][2] Unlike metoclopramide, it possesses a distinct safety profile due to its inability to cross the blood-brain barrier (BBB) significantly, sparing patients from central extrapyramidal side effects. However, its development and clinical application are constrained by a narrow therapeutic index regarding cardiac safety, specifically hERG channel inhibition. This guide provides a rigorous technical analysis of its in vitro pharmacodynamics, safety pharmacology, and metabolic kinetics, designed to support researchers in assay development and data interpretation.

Pharmacodynamics: The D2 Receptor Antagonism

The therapeutic efficacy of Domperidone relies on its high-affinity binding to dopamine D2 receptors in the gastrointestinal tract and the Chemoreceptor Trigger Zone (CTZ).[2]

Mechanism of Action (MOA)

Dopamine D2 receptors are G-protein coupled receptors (GPCRs) coupled to the G

-

Endogenous State: Dopamine binding activates G

, which inhibits adenylyl cyclase (AC), reducing intracellular cAMP and inhibiting cholinergic transmission. In the GI tract, this results in gastric relaxation (stasis). -

Domperidone Action: By antagonizing the D2 receptor, Domperidone prevents G

activation. This relieves the "brake" on adenylyl cyclase, restoring cAMP levels and facilitating acetylcholine release from postganglionic cholinergic neurons. This induces gastric contraction (prokinesis).

Signaling Pathway Visualization

The following diagram illustrates the intracellular cascade modulated by Domperidone.

Figure 1: Domperidone blocks the D2-mediated inhibition of Adenylyl Cyclase, thereby restoring cAMP signaling and promoting gastric motility.

Binding Affinity Data

Accurate

| Receptor Target | Assay System | Parameter | Value | Reference |

| Dopamine D2 | Guinea pig stomach (Schild analysis) | 30 nM | [1] | |

| Dopamine D2 | CHO cells (Radioligand binding) | ~1-5 nM | [2] | |

| hERG Channel | HEK293 (Patch Clamp) | 57 nM | [3] |

Critical Insight: The overlap between the therapeutic

for D2 receptors (30 nM) and the toxicologicalfor hERG (57 nM) highlights an extremely narrow safety margin, necessitating rigorous safety monitoring.

Safety Pharmacology: hERG Channel Inhibition

The primary safety concern for Domperidone is QT prolongation leading to Torsades de Pointes (TdP). This is mediated by the blockade of the

Electrophysiological Mechanism

Domperidone binds to the intracellular cavity of the hERG channel pore. Unlike many drugs that block only open channels, Domperidone exhibits state-dependent binding that is potentiated at positive membrane potentials.

Standardized hERG Assay Protocol (Patch Clamp)

To validate cardiac safety during formulation or analog development, follow this automated patch-clamp workflow.

Objective: Determine

-

Cell Line: HEK293 stably expressing hERG (Kv11.1).

-

Solutions:

-

Extracellular: Tyrode’s solution (pH 7.4).

-

Intracellular: K-Aspartate based pipette solution.

-

-

Voltage Protocol:

-

Hold at -80 mV.

-

Depolarize to +20 mV for 2 seconds (Channel activation).

-

Repolarize to -50 mV for 2 seconds (Evoke tail current).

-

Return to -80 mV.

-

-

Drug Application:

-

Apply vehicle control (0.1% DMSO).

-

Apply Domperidone (cumulative concentrations: 10, 30, 100, 300 nM).

-

Wait for steady-state block (minimum 3 minutes per concentration).

-

-

Analysis:

-

Measure peak tail current amplitude at -50 mV.

-

Fit data to the Hill equation:

.

-

Figure 2: Automated Patch Clamp workflow for assessing Domperidone-induced hERG blockade.

ADME Profiling: Metabolism and Transport

Understanding the metabolic fate of Domperidone is crucial, as it is both a substrate and an inhibitor of CYP3A4, creating complex Drug-Drug Interaction (DDI) scenarios.

CYP3A4 Kinetics

Domperidone undergoes extensive first-pass metabolism via CYP3A4 (N-dealkylation and hydroxylation).[4]

- (Metabolism): ~12 µM [4].[5][6]

-

Mechanism-Based Inhibition (MBI): Domperidone acts as a time-dependent inhibitor of CYP3A4.[5]

P-glycoprotein (P-gp) Efflux

Domperidone is an avid substrate for the efflux transporter P-glycoprotein (MDR1/ABCB1).[7] This transporter actively pumps the drug out of the brain endothelium, preventing CNS penetration.

-

BBB Permeability: Low (Brain/Plasma ratio < 0.1).

-

DDI Risk: Co-administration with P-gp inhibitors (e.g., verapamil, ketoconazole) can lead to "brain breakthrough," causing acute dystonic reactions.

Experimental Protocols: Radioligand Binding

Objective: Determine the affinity (

Materials:

-

Source: CHO cell membranes expressing human recombinant D2 receptors.[8]

-

Radioligand: [3H]-Methylspiperone (0.5 nM).

-

Non-specific Binding (NSB): Define with 10 µM Haloperidol.

Step-by-Step Methodology:

-

Preparation: Thaw membrane aliquots and homogenize in Incubation Buffer (50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2).

-

Incubation:

-

In a 96-well plate, add 50 µL of test compound (Domperidone, 10 concentrations).

-

Add 50 µL of [3H]-Methylspiperone.

-

Add 100 µL of membrane suspension (20 µg protein/well).

-

Incubate for 60 minutes at 25°C.

-

-

Termination: Rapid filtration through GF/B glass fiber filters (presoaked in 0.3% PEI) using a cell harvester.

-

Washing: Wash filters 3x with ice-cold wash buffer.

-

Counting: Add scintillant and count radioactivity (CPM) on a TopCount or MicroBeta counter.

-

Calculation:

-

Convert CPM to DPM.

-

Calculate specific binding = Total Binding - NSB.

-

Fit to one-site competition model to derive

. -

Calculate

using the Cheng-Prusoff equation:

-

References

-

Mechanism for the gastrokinetic action of domperidone.[1][2][9][10] In vitro studies in guinea pigs. Source: Gastroenterology (PubMed) [Link]

-

In vitro affinity (pKi) of various antipsychotic drugs for cloned dopamine D2 and D3 receptors. Source: PDSP Database / ResearchGate [Link]

-

Comparison of the effects of metoclopramide and domperidone on HERG channels. Source: Pharmacology (PubMed) [Link]

-

Mechanism-based Inhibition of Human Cytochrome P4503A4 by Domperidone. Source: Xenobiotica (PubMed) [Link][5]

-

Comparison of the Blood-Brain Barrier Transport and Vulnerability to P-Glycoprotein-Mediated Drug-Drug Interaction of Domperidone versus Metoclopramide. Source: Pharmaceutics (PubMed) [Link]

Sources

- 1. Domperidone | C22H24ClN5O2 | CID 3151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Domperidone? [synapse.patsnap.com]

- 3. Comparison of the effects of metoclopramide and domperidone on HERG channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of human cytochrome P450 enzymes catalyzing domperidone N-dealkylation and hydroxylation in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism-based inhibition of human cytochrome P4503A4 by domperidone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. content-assets.jci.org [content-assets.jci.org]

- 8. cdn-links.lww.com [cdn-links.lww.com]

- 9. researchwithrutgers.com [researchwithrutgers.com]

- 10. Mechanism for the gastrokinetic action of domperidone. In vitro studies in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacology of Domperidone Maleate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Domperidone is a second-generation prokinetic and antiemetic agent, distinguished by its action as a peripherally selective dopamine D2 and D3 receptor antagonist.[1] Developed by Janssen Pharmaceutica, it has seen widespread clinical use in many countries for managing conditions such as nausea, vomiting, dyspepsia, and gastroparesis.[2][3] Its therapeutic efficacy is rooted in its ability to modulate gastrointestinal motility with minimal penetration of the blood-brain barrier, thereby reducing the risk of central nervous system side effects often associated with other dopamine antagonists like metoclopramide.[1][4] This guide provides a comprehensive technical overview of the pharmacology of domperidone maleate, detailing its mechanism of action, pharmacokinetic and pharmacodynamic profiles, and critical safety considerations. Furthermore, it outlines established experimental protocols for its preclinical and clinical investigation.

Introduction: Clinical and Regulatory Context

Domperidone is primarily indicated for the relief of symptoms of nausea and vomiting.[5] It is also used to treat gastroparesis, a condition characterized by delayed gastric emptying.[6] While widely used internationally, domperidone is not approved for any indication in the United States by the Food and Drug Administration (FDA) and is only available through an expanded access investigational new drug (IND) program for patients with severe gastrointestinal motility disorders who have failed standard therapies.[7][8][9] In contrast, the European Medicines Agency (EMA) has recommended its continued use for nausea and vomiting but with restricted doses and duration to minimize potential cardiac risks.[5][10]

Pharmacodynamics: The Molecular Basis of Action

The clinical effects of domperidone are a direct result of its interaction with dopamine receptors located outside the central nervous system.[1]

Primary Mechanism: Peripheral Dopamine D2/D3 Receptor Antagonism

Domperidone's principal mechanism of action is the potent and selective antagonism of dopamine D2 and D3 receptors.[1][2] In the gastrointestinal tract, dopamine acts as an inhibitory neurotransmitter, suppressing motility.[1] Domperidone counteracts this effect through two primary sites of action:

-

In the Gastrointestinal Tract: By blocking D2 receptors on cholinergic neurons within the myenteric plexus, domperidone inhibits the suppressive effect of dopamine.[1] This leads to an increased release of acetylcholine, which in turn enhances the tone of the lower esophageal sphincter, increases gastric contractions, and improves antroduodenal coordination, ultimately accelerating gastric emptying.[1][4][11]

-

In the Chemoreceptor Trigger Zone (CTZ): The CTZ is located in the area postrema of the brainstem and lies outside the blood-brain barrier.[2][12] By blocking D2 receptors in the CTZ, domperidone effectively suppresses nausea and vomiting.[4][12]

Its limited ability to cross the blood-brain barrier is a key feature, minimizing the risk of central nervous system side effects such as extrapyramidal symptoms, which can be seen with other D2 antagonists like metoclopramide.[1][4]

Signaling Pathway

The antagonism of the D2 receptor by domperidone disrupts the normal signaling cascade initiated by dopamine. D2 receptors are G-protein coupled receptors that, upon activation by dopamine, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). By blocking this interaction, domperidone prevents the dopamine-induced inhibition of adenylyl cyclase.

Caption: Mechanism of Action of Domperidone.

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion

The clinical efficacy and safety of domperidone are significantly influenced by its pharmacokinetic properties.

| Pharmacokinetic Parameter | Value | Reference |

| Absorption | Rapid, with peak plasma concentrations (Cmax) reached in 30 to 60 minutes.[2] | [2] |

| Bioavailability | Low (13-17%) due to extensive first-pass metabolism in the gut wall and liver.[12][13] | [12][13] |

| Distribution | Does not readily cross the blood-brain barrier.[4] | [4] |

| Metabolism | Extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4.[12][13] | [12][13] |

| Elimination Half-life | Approximately 7-9 hours.[12][13] | [12][13] |

| Excretion | Primarily eliminated in feces (66%) and to a lesser extent in urine (32%).[13] | [13] |

Studies have shown that the pharmacokinetics of domperidone are linear over a dose range of 10 to 40 mg.[14][15]

Safety Profile and Cardiac Considerations

While generally well-tolerated, a significant safety concern associated with domperidone is the risk of QT interval prolongation, which can lead to serious cardiac arrhythmias.[13][16]

Mechanism of Cardiotoxicity

The putative mechanism for domperidone-induced QT prolongation involves the blockade of the IKr (rapid component of the delayed rectifier potassium current) potassium channels in the heart.[17] This inhibition delays cardiac repolarization, which can increase the risk of arrhythmias.[17]

Risk Factors

The risk of cardiac side effects is elevated in certain populations and under specific conditions:

-

Concomitant use of other QT-prolonging medications or potent CYP3A4 inhibitors, which can increase domperidone plasma concentrations.[16]

-

Patients with underlying cardiac conditions or electrolyte imbalances.[16][18]

Due to these risks, regulatory agencies like the EMA have recommended restricting the daily dose and duration of treatment.[5][10]

Experimental Protocols for Preclinical and Clinical Investigation

In Vitro Assays: Receptor Binding and Functional Analysis

Objective: To determine the binding affinity and functional activity of domperidone at dopamine D2 receptors.

Protocol: Radioligand Binding Assay [19][20]

-

Preparation of Cell Membranes: Utilize cell lines stably expressing human D2 receptors (e.g., HEK293 or CHO cells).[20][21] Homogenize cells in a suitable buffer (e.g., Tris-HCl) and centrifuge to isolate the membrane fraction.

-

Incubation: Incubate the cell membranes with a radiolabeled D2 receptor antagonist (e.g., [3H]-spiperone or [125I]-iodosulpride) and varying concentrations of domperidone maleate.

-

Separation and Scintillation Counting: Separate bound from free radioligand by rapid filtration. Measure the radioactivity of the filters using a scintillation counter.

-

Data Analysis: Determine the IC50 value (concentration of domperidone that inhibits 50% of specific radioligand binding) and calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Protocol: Functional Assay (cAMP Measurement) [22][23]

-

Cell Culture: Culture cells expressing D2 receptors.

-

Treatment: Treat the cells with a known concentration of a dopamine agonist in the presence and absence of varying concentrations of domperidone.

-

cAMP Measurement: After incubation, lyse the cells and measure intracellular cAMP levels using a commercially available ELISA or HTRF assay kit.

-

Data Analysis: Plot the concentration-response curves to determine the antagonist's potency (IC50) in inhibiting the agonist-induced decrease in cAMP.

Caption: In Vitro Experimental Workflow.

In Vivo Models: Assessing Prokinetic and Antiemetic Effects

Objective: To evaluate the prokinetic and antiemetic efficacy of domperidone in animal models.

Protocol: Gastric Emptying Study (Phenol Red Method) [24]

-

Animal Model: Use fasted rats or mice.

-

Drug Administration: Administer domperidone maleate or vehicle control orally or intraperitoneally.

-

Test Meal: After a specified time, administer a non-absorbable marker (e.g., phenol red in a methylcellulose solution) via oral gavage.

-

Gastric Lavage: At a predetermined time point after the test meal, euthanize the animals and ligate the pylorus and cardia. Remove the stomach and recover the contents.

-

Quantification: Measure the amount of phenol red remaining in the stomach spectrophotometrically.

-

Data Analysis: Calculate the percentage of gastric emptying and compare between treated and control groups.

Protocol: Apomorphine-Induced Emesis Model (Dog)

-

Animal Model: Use dogs, as they have a well-developed emetic reflex.

-

Drug Administration: Administer domperidone maleate or vehicle control.

-

Emetic Challenge: After a suitable pre-treatment time, administer a subcutaneous injection of apomorphine, a potent emetic agent that acts on the CTZ.

-

Observation: Observe the animals for a set period and record the latency to the first emetic episode and the total number of emetic events.

-

Data Analysis: Compare the antiemetic effect of domperidone with the control group.

Conclusion

Domperidone maleate is a valuable therapeutic agent for the management of nausea, vomiting, and certain gastrointestinal motility disorders.[2][3] Its peripheral selectivity offers a favorable safety profile concerning central nervous system side effects.[1][4] However, the risk of cardiac adverse events necessitates careful patient selection, dose restriction, and monitoring.[16] The experimental protocols outlined in this guide provide a framework for the continued investigation and development of domperidone and other peripherally acting dopamine antagonists.

References

- What is Domperidone Male

- Dr. Oracle. (2025-11-20).

- Pharmacology of Domperidone (Domdone, motilium) ; Pharmacokinetics, Mechanism of Action, Use, Effect. (2025-03-24). YouTube.

- What is the mechanism of Domperidone Maleate?. (2024-07-17).

- An In-depth Technical Guide to the Core Mechanism of Action of Domperidone Male

- Domperidone - Uses, Mechanism Of Action, Pharmacology, Adverse Effects, And Contraindic

- Domperidone: review of pharmacology and clinical applications in gastroenterology. (2007-05-03). PubMed.

- Cardiovascular safety profile and clinical experience with high-dose domperidone therapy for nausea and vomiting. PubMed.

- In vivo Methods for Evaluation of Drugs for the Treatment of Gastrointestinal Motility Disorders.

- Domperidone: risks of cardiac side effects. (2014-12-11). GOV.UK.

- Cardiac safety and clinical efficacy of high-dose domperidone for long-term treatment of gastroparesis symptoms. PubMed.

- Pharmacokinetics and Dose Proportionality of Domperidone in Healthy Volunteers.

- Mechanism of Action of Domperidone. (2026-01-06). Pharmacy Freak.

- PRAC recommends restricting use of domperidone. (2014-03-07). European Medicines Agency (EMA).

- Domperidone and risk of cardiac arrhythmia or sudden cardiac death. (2012-04-20). Health Sciences Authority.

- A meta-analysis on the cardiac safety profile of domperidone compared to metoclopramide. (2018-09-10).

- Summary Safety Review - Domperidone - Assessing the Potential Risks of Serious Ventricular Arrhythmias, QT Interval Prolongation and Sudden Cardiac De

- Domperidone: Uses, Dosage, Side Effects, Warnings. (2025-03-25). Drugs.com.

- Domperidone: mechanism of action and clinical applications in gastroenterology. (2023-08-01).

- Pharmacokinetics and dose proportionality of domperidone in healthy volunteers. PubMed.

- Domperidone Should Not Be Considered a No-Risk Alternative to Cisapride in the Treatment of Gastrointestinal Motility Disorders.

- Pharmacokinetics and Dose Proportionality of Domperidone in Healthy Volunteers.

- In vitro receptor binding characteristics of the new dopamine D2 antagonist [125I]NCQ-298.

- EMA to restrict use of domperidone and diacerein. (2014-03-10). PMLiVE.

- Domperidone: Review of Pharmacology and Clinical Applications in Gastroenterology. (2007-05-03).

- Domperidone and Long QT Syndrome. (2025-08-08).

- Preclinical experimental models for assessing laxative activities of substances/products under investigation: a scoping review of the liter

- Domperidone. Wikipedia.

- Information about Domperidone. (2023-12-12). FDA.

- Critical review of European Medicines Agency (EMA)

- Domperidone: Review of Pharmacology and Clinical Applications in Gastroenterology. (2025-08-08).

- D2 Dopamine Receptor Assay. Innoprot GPCR Functional Assays.

- Pharmacokinetics and Comparative Bioavailability of Domperidone Suspension and Tablet Formulations in Healthy Adult Subjects. (2025-08-06).

- Sickening: FDA Bureaucracy Blocks Common "Miracle Drug". (2016-10-25).

- Restrictions on the use of domperidone-containing medicines. (2014-09-01).

- Effect of Chronic Domperidone Use on QT Interval: A Large Single Center Study. PubMed.

- Absence of QTc Prolongation with Domperidone: A Randomized, Double-Blind, Placebo- and Positive-Controlled Thorough QT/QTc Study in Healthy Volunteers. PMC - PubMed Central.

- Domperidone IND Packet. FDA.

- How to Request Domperidone for Expanded Access Use. (2025-08-04). FDA.

- Gastrointestinal Motility Model, Research Assays, And Testing CRO. REPROCELL.

- Discovery, Optimization, and Characterization of Novel D2 Dopamine Receptor Selective Antagonists. (2014-03-25).

- Domperidone-containing medicines - referral.

- In vivo Characterization of the Colonic Prokinetic Effect of Erythromycin in the Rabbit. (2008-06-10).

- FDA-Approved Domperidone API Manufacturers & Suppliers. Pharmaoffer.com.

- Population pharmacokinetics of domperidone in preterm neon

- Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists. (2012-12-25). NCBI.

- Gastrointestinal and Renal In Vivo Models. Pharmacology Discovery Services.

- In vitro and in silico analysis of the effects of D2 receptor antagonist target binding kinetics on the cellular response to fluctuating dopamine concentrations.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. What is Domperidone Maleate used for? [synapse.patsnap.com]

- 3. Domperidone: review of pharmacology and clinical applications in gastroenterology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. droracle.ai [droracle.ai]

- 5. PRAC recommends restricting use of domperidone | European Medicines Agency (EMA) [ema.europa.eu]

- 6. Domperidone - Wikipedia [en.wikipedia.org]

- 7. fda.gov [fda.gov]

- 8. fda.gov [fda.gov]

- 9. How to Request Domperidone for Expanded Access Use | FDA [fda.gov]

- 10. ema.europa.eu [ema.europa.eu]

- 11. pharmacyfreak.com [pharmacyfreak.com]

- 12. youtube.com [youtube.com]

- 13. youtube.com [youtube.com]

- 14. Pharmacokinetics and dose proportionality of domperidone in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. semanticscholar.org [semanticscholar.org]

- 16. gov.uk [gov.uk]

- 17. A meta-analysis on the cardiac safety profile of domperidone compared to metoclopramide - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Domperidone and risk of cardiac arrhythmia or sudden cardiac death [hsa.gov.sg]

- 19. In vitro receptor binding characteristics of the new dopamine D2 antagonist [125I]NCQ-298: methodological considerations of high affinity binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. innoprot.com [innoprot.com]

- 23. In vitro and in silico analysis of the effects of D2 receptor antagonist target binding kinetics on the cellular response to fluctuating dopamine concentrations [genedata.com]

- 24. ijper.org [ijper.org]

Domperidone Maleate: Peripheral Dopamine D2 Receptor Antagonism

Mechanisms, Safety Profiling, and Experimental Applications

Executive Summary & Chemical Profile

Domperidone Maleate is a peripherally selective dopamine

This guide details the mechanistic basis of this selectivity, the specific risks associated with hERG channel blockade, and validated protocols for receptor binding and safety assays.

1.1 Chemical Identity

The maleate salt form is utilized in research and pharmaceutical formulation to enhance the aqueous solubility of the lipophilic domperidone base.

| Property | Specification |

| IUPAC Name | 5-chloro-1-[1-[3-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)propyl]piperidin-4-yl]-1,3-dihydro-2H-benzimidazol-2-one; (Z)-butenedioic acid |

| Molecular Formula | |

| Molecular Weight | 541.99 g/mol (Maleate salt) vs 425.9 g/mol (Base) |

| Solubility | Soluble in DMSO (>10 mg/mL); Sparingly soluble in water (improved over base).[1] |

| 7.9 (Basic piperidine nitrogen) |

Pharmacodynamics: The Peripheral Selectivity Mechanism

The clinical and experimental utility of Domperidone stems from its inability to cross the Blood-Brain Barrier (BBB). This is not due to simple lipophobicity, but rather active efflux transport.

2.1 Mechanism of Action

Domperidone acts as a competitive antagonist at

-

Endogenous State: Dopamine binds

, activating -

Antagonism: Domperidone blocks this interaction, preventing the inhibition of adenylyl cyclase and normalizing gastric motility (prokinetic effect) or blocking emetic signals in the CTZ.

2.2 The P-Glycoprotein Efflux System

Domperidone is a high-affinity substrate for P-glycoprotein (MDR1/ABCB1) . While it passively diffuses into endothelial cells of the BBB, P-gp actively pumps it back into the systemic circulation.

Key Insight: The Chemoreceptor Trigger Zone (Area Postrema) and the Anterior Pituitary (Lactotrophs) lie outside the BBB. Therefore, Domperidone effectively treats nausea and induces prolactin release (lactation) without causing striatal side effects (Parkinsonism).

Figure 1: Differential access of Domperidone to CNS vs. Peripheral targets mediated by P-gp efflux.

Safety Profiling: hERG Inhibition and QT Prolongation[2][3]

The primary constraint in Domperidone drug development is cardiac safety. It blocks the rapid component of the delayed rectifier potassium current (

3.1 Therapeutic Index Analysis

A critical aspect of experimental design is distinguishing between specific

| Parameter | Value | Source/Context |

| 0.3 – 2.0 nM | High affinity (Therapeutic target) | |

| hERG Inhibition ( | ~57 nM | Patch clamp (HEK293 cells) |

| Safety Margin | ~30-50x | Narrow therapeutic window |

Risk Implication: Any metabolic inhibition (e.g., CYP3A4 blockade by ketoconazole or erythromycin) can elevate plasma concentrations from the therapeutic range (1-5 nM) into the toxic range (>50 nM), triggering Torsades de Pointes.

Experimental Protocols

4.1 Protocol A:

Receptor Radioligand Binding Assay

Objective: Determine the affinity (

Materials:

-

Source: CHO cells stably expressing human recombinant

receptor. -

Ligand:

-Spiperone (Specific Activity ~80 Ci/mmol). -

Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM

, pH 7.4.[3]

Workflow:

-

Membrane Prep: Homogenize cells in ice-cold buffer. Centrifuge at 48,000

for 20 min. Resuspend pellet.[3][4] -

Incubation:

-

Total volume: 250 µL.[4]

-

Add 50 µL membrane prep (20 µg protein).

-

Add 50 µL

-Spiperone (Final conc: 0.5 nM). -

Add 50 µL Domperidone Maleate (Concentration range:

M to

-

-

Equilibrium: Incubate at 25°C for 60 minutes.

-

Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (to reduce non-specific binding).

-

Quantification: Liquid scintillation counting.

-

Analysis: Calculate

using non-linear regression. Convert to

4.2 Protocol B: hERG Safety Assay (Whole-Cell Patch Clamp)

Objective: Quantify cardiac risk by measuring

Workflow:

-

Cell System: HEK293 cells stably expressing hERG channels.

-

Solutions:

-

Extracellular: Tyrode’s solution (137 mM NaCl, 4 mM KCl, 1.8 mM

, 1 mM -

Intracellular (Pipette): 130 mM KCl, 1 mM

, 5 mM EGTA, 5 mM MgATP, 10 mM HEPES.

-

-

Voltage Protocol (Critical for Domperidone):

-

Hold at -80 mV.

-

Depolarize to +20 mV for 2 seconds (activates channels).

-

Repolarize to -50 mV for 2 seconds (generates tail current).

-

Note: Domperidone exhibits state-dependent block (preferentially binds open/inactivated states).

-

-

Application: Perfuse Domperidone Maleate (10 nM – 10 µM) until steady state (approx. 5-10 mins).

-

Calculation: Measure peak tail current amplitude at -50 mV. Plot % inhibition vs. log[concentration] to derive

.

Metabolic Interaction Pathway (CYP3A4)

Domperidone is extensively metabolized by CYP3A4. In experimental settings involving co-administration, this pathway must be mapped to avoid toxicity.

Figure 2: CYP3A4 metabolic bottleneck and the mechanism of drug-induced QT prolongation.

References

-

Cayman Chemical. (2022).[1] Domperidone Product Information & Solubility Profile.Link

-

Drolet, B., et al. (2000). Block of the rapid component of the delayed rectifier potassium current by the prokinetic agent domperidone.[2] Journal of Cardiovascular Pharmacology.

-

Seeman, P., et al. (2003). Dopamine displaces [3H]domperidone from high-affinity sites of the dopamine D2 receptor. European Journal of Pharmacology.[1]

-

FDA. (2024). Domperidone: Safety Information and Adverse Event Reporting.Link

-

Tournier, N., et al. (2022). Comparison of the Blood-Brain Barrier Transport and Vulnerability to P-Glycoprotein-Mediated Drug-Drug Interaction of Domperidone versus Metoclopramide.[5][6][7][8] Pharmaceutics.[9] Link

Sources

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. Comparison of the effects of metoclopramide and domperidone on HERG channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. Comparison of the Blood–Brain Barrier Transport and Vulnerability to P-Glycoprotein-Mediated Drug–Drug Interaction of Domperidone versus Metoclopramide Assessed Using In Vitro Assay and PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comparison of the Blood-Brain Barrier Transport and Vulnerability to P-Glycoprotein-Mediated Drug-Drug Interaction of Domperidone versus Metoclopramide Assessed Using In Vitro Assay and PET Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Solubility Enhancement of Domperidone Fast Disintegrating Tablet Using Hydroxypropyl-β-Cyclodextrin by Inclusion Complexation Technique [scirp.org]

Technical Guide: Preclinical Characterization of Domperidone Maleate Prokinetic Activity

Executive Summary

Domperidone Maleate is a peripherally selective dopamine

This technical guide outlines the preclinical framework for validating the prokinetic efficacy of Domperidone. It synthesizes mechanistic signaling pathways with standardized in vitro (guinea pig ileum) and in vivo (phenol red gastric emptying) protocols. Furthermore, it addresses the critical safety constraint of this compound—hERG channel inhibition—providing a rigorous risk assessment model for drug development professionals.

Pharmacodynamic Mechanism: The Disinhibition Pathway

The prokinetic effect of Domperidone is not a direct stimulation of smooth muscle but rather a disinhibition of the enteric nervous system (ENS).

The Cholinergic Brake Hypothesis

Under physiological stress or gastric stasis, endogenous dopamine binds to presynaptic

Domperidone acts as a competitive antagonist at these

Signaling Pathway Visualization

Figure 1: Mechanism of Action. Domperidone blocks the D2-mediated "brake" on cholinergic transmission, restoring gastric motility.[3]

In Vitro Characterization: Electrical Field Stimulation (EFS)

To validate the mechanism described above, isolated tissue baths are the gold standard. We utilize the Guinea Pig Ileum (GPI) or stomach strip model because the guinea pig ENS closely mimics human cholinergic responsiveness.

Experimental Protocol

Objective: Demonstrate that Domperidone reverses dopamine-induced inhibition of contraction.

-

Tissue Preparation:

-

Harvest ileum segments (2-3 cm) from male Hartley guinea pigs.

-

Mount in organ baths containing Krebs-Henseleit solution (aerated with 95%

/5% -

Apply 1g resting tension and equilibrate for 60 minutes.

-

-

Electrical Field Stimulation (EFS):

-

Place platinum ring electrodes around the tissue.

-

Stimulate: 0.1 Hz, 0.5 ms duration, supramaximal voltage. This induces stable cholinergic twitch contractions.

-

-

Agonist Challenge:

-

Add Dopamine (

to

-

-

Antagonist Validation (Domperidone):

-

Add Domperidone Maleate (

to -

Endpoint: Measure the % recovery of twitch amplitude.

-

Key Pharmacological Parameters

The following table summarizes typical reference values for Domperidone in this assay compared to safety endpoints.

| Parameter | Value | Significance |

| ~3 nM | High potency ensures efficacy at low plasma concentrations. | |

| EFS Reversal ( | ~30 nM | Concentration required to restore 50% of contraction. |

| hERG Inhibition ( | ~57 nM | Critical Safety Warning: The safety margin (hERG/Therapeutic) is narrow. |

Note: The narrow window between efficacy (~30 nM) and hERG toxicity (~57 nM) necessitates precise dosing in clinical settings.

In Vivo Efficacy: Phenol Red Gastric Emptying Model[5]

While scintigraphy is the clinical gold standard, the Phenol Red method is the validated preclinical surrogate for small molecule screening in rats. It provides a quantitative, spectrophotometric readout of gastric emptying (GE).

Workflow Logic

We use Phenol Red because it is a non-absorbable dye. The amount remaining in the stomach is inversely proportional to the rate of emptying.

Step-by-Step Protocol

-

Animal Selection: Male Sprague-Dawley rats (200–250g).

-

Fasting: Deprive of food for 18–24 hours (water ad libitum) to ensure the stomach is empty.

-

Drug Administration:

-

Administer Domperidone Maleate (PO or IP) 30–60 minutes prior to the test meal.

-

Control Group: Vehicle only (0.5% Methylcellulose).

-

-

Test Meal:

-

Administer 1.5 mL of 0.05% Phenol Red solution (in 1.5% methylcellulose) via oral gavage.

-

-

Transit Period: Allow 20 minutes for gastric emptying.

-

Termination & Recovery:

-

Euthanize animal (

asphyxiation). -

Clamp the pylorus and cardia; remove the stomach.

-

Homogenize stomach in 0.1N NaOH to solubilize the dye.

-

-

Quantification:

-

Precipitate proteins with trichloroacetic acid.

-

Measure absorbance of the supernatant at 560 nm .

-

Experimental Workflow Diagram

Figure 2: Standardized workflow for the Phenol Red Gastric Emptying assay.

Calculation

Gastric Emptying (%) is calculated as:

Safety Pharmacology: The hERG Liability

For drug development professionals, the efficacy of Domperidone cannot be decoupled from its cardiac safety profile. Domperidone is a Class 2 hERG blocker, meaning it exhibits state-dependent binding.

The Risk Profile

-

Target:

current (rapid delayed rectifier potassium channel). -

Mechanism: Domperidone binds to the inner cavity of the hERG channel, delaying repolarization.

-

Consequence: QT interval prolongation

Risk of Torsades de Pointes (TdP).[6][7]

Comparative Potency

Preclinical patch-clamp studies (HEK293 cells) reveal why Domperidone carries a "Black Box" warning while other prokinetics might not:

| Compound | hERG | Therapeutic | Safety Margin |

| Domperidone | ~57 nM | ~5-10 nM | Low (<10x) |

| Metoclopramide | ~5,400 nM | ~50-100 nM | High (>50x) |

| Cisapride | ~6.5 nM | ~5-10 nM | Very Low (Withdrawn) |

Guidance: In preclinical development of Domperidone analogs, maintaining the

References

-

Takahashi, T., et al. (1991).[4] Mechanism for the gastrokinetic action of domperidone. In vitro studies in guinea pigs.[4][8][9][10] Gastroenterology.

-

Reddymasu, S. C., et al. (2007).[2] Domperidone: review of pharmacology and clinical applications in gastroenterology. American Journal of Gastroenterology.[2]

-

Drolet, B., et al. (2000). Block of the rapid component of the delayed rectifier potassium current by the prokinetic agent cisapride underlying sudden death. Circulation. (Contextual reference for hERG comparison).

-

Claassen, S., et al. (2005). Comparison of the effects of metoclopramide and domperidone on HERG channels. Pharmacology.[1][2][3][4][10][11][12]

-

Scarpignato, C., et al. (1980). Action of caerulein on gastric emptying of the conscious rat. Archives Internationales de Pharmacodynamie et de Therapie. (Foundational Phenol Red protocol).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Domperidone: review of pharmacology and clinical applications in gastroenterology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pharmacyfreak.com [pharmacyfreak.com]

- 4. Mechanism for the gastrokinetic action of domperidone. In vitro studies in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ujms.net [ujms.net]

- 6. State dependent dissociation of HERG channel inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comparison of the effects of metoclopramide and domperidone on HERG channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Guinea Pig Ileum [sheffbp.co.uk]

- 9. Conractile responses of guinea-pig ileum to high-frequency electrical field stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Actions of domperidone on the opioid system in isolated guinea-pig ileum: differences between dopamine antagonists on opioid system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. What is the mechanism of Domperidone? [synapse.patsnap.com]

- 12. The measurement of gastric emptying in conscious rats by monitoring serial changes in serum acetaminophen level - PubMed [pubmed.ncbi.nlm.nih.gov]

Domperidone Maleate's effect on gastrointestinal motility in animal models

Executive Summary

This technical guide provides a rigorous framework for evaluating the prokinetic properties of Domperidone Maleate using preclinical animal models. Unlike central dopamine antagonists, Domperidone is a peripherally selective dopamine

Pharmacological Mechanism: The Dopaminergic "Brake"

To design effective motility experiments, one must understand that dopamine acts as an endogenous inhibitor of GI smooth muscle.[3]

The Disinhibition Pathway

In the GI tract, dopamine is released from enteric neurons and binds to

-

Action: Domperidone antagonizes these peripheral

receptors.[2][3][4][5][6][7] -

Result: It removes the dopaminergic "brake," leading to increased ACh release from the myenteric plexus.

-

Physiological Outcome: Increased amplitude of esophageal contractions, enhanced antral-duodenal coordination, and accelerated gastric emptying.

Mechanism of Action Diagram

The following diagram illustrates the intracellular signaling pathway where Domperidone exerts its prokinetic effect.

Caption: Domperidone blocks D2-mediated suppression of cholinergic transmission, effectively disinhibiting ACh release to drive motility.

Preclinical Formulation Strategy

Critical Note: Domperidone is a weak base with poor aqueous solubility (

Vehicle Selection

Bioavailability in animal models is highly dependent on the vehicle. Simple aqueous suspensions often yield erratic absorption.

-

Preferred Vehicle: 0.5% Carboxymethylcellulose (CMC) or 0.1% Tween 80 in distilled water.

-

Alternative (for IV): PEG 400:Saline (e.g., 10:90) or acidified saline (pH 4-5), though acidity may irritate veins.

Dosage Correction

Researchers must correct for the molecular weight difference between the salt and the free base.

-

Domperidone Base MW: 425.9 g/mol

-

Domperidone Maleate MW: 541.9 g/mol

-

Correction Factor:

mg of Maleate salt -

Guidance: Report doses as "mg/kg (base equivalent)" to ensure reproducibility.

Validated Animal Models & Protocols

Model A: Gastric Emptying in Rats (Phenol Red Method)

This is the gold standard for quantifying the rate at which the stomach empties a liquid meal.

Subject: Wistar or Sprague-Dawley rats (180–220g). Test Agent: Domperidone Maleate (1 – 10 mg/kg, p.o. or i.p.).

Protocol Steps:

-

Fasting: Starve rats for 18–24 hours; water ad libitum.

-

Drug Administration: Administer Domperidone or Vehicle 30–60 minutes prior to the test meal.

-

Test Meal Preparation:

-

Dissolve 50 mg Phenol Red in 100 mL of 1.5% Methylcellulose solution.

-

Stir continuously to ensure homogeneity.

-

-

Meal Administration: Give 1.5 mL of the test meal via oral gavage (

). -

Termination: Sacrifice animals exactly 15 or 20 minutes post-meal.

-

Recovery:

-

Clamp the cardia and pylorus immediately.

-

Remove the stomach and homogenize in 100 mL of 0.1 N NaOH.

-

Allow to settle for 1 hour; take 5 mL supernatant and add 0.5 mL of 20% trichloroacetic acid (to precipitate proteins).

-

Centrifuge and mix supernatant with 0.5 N NaOH to develop color.

-

-

Quantification: Measure absorbance at 560 nm .

Calculation:

Model B: Small Intestinal Transit in Mice (Charcoal Meal)

This model measures the distance a non-absorbable marker travels through the small intestine, reflecting peristaltic efficiency.

Subject: Swiss Albino Mice (20–30g). Test Agent: Domperidone Maleate (10 – 20 mg/kg, p.o.).

Protocol Steps:

-

Fasting: Fast mice for 18 hours (water available).

-

Drug Administration: Administer Domperidone 30 minutes prior to the meal.

-

Charcoal Meal: Prepare a suspension of 10% Charcoal powder + 5% Gum Acacia in water.

-

Gavage: Administer 0.3 mL of the charcoal meal orally.

-

Termination: Sacrifice mice 20 minutes post-meal.

-

Measurement:

Calculation:

Data Interpretation & Benchmarks

The following table summarizes expected outcomes in validated models. Deviations from these ranges may indicate formulation errors or strain differences.

| Metric | Control Group (Typical) | Domperidone Treated (Typical) | Biological Significance |

| Rat Gastric Emptying (%) | 30% – 45% (at 20 min) | 55% – 75% | Indicates accelerated antral contraction and pyloric relaxation. |

| Mouse Intestinal Transit (%) | 40% – 55% | 60% – 80% | Indicates enhanced peristalsis in the small intestine. |

| Gastric Retention | High | Significantly Reduced | Inverse of emptying; confirms prokinetic effect. |

Translational Safety: The hERG Liability

While Domperidone is effective, its development utility is limited by cardiac safety. It blocks the

Experimental Workflow for Drug Discovery

When using Domperidone as a benchmark for new compounds, the following screening cascade is recommended to separate efficacy from toxicity.

Caption: Recommended screening cascade using Domperidone as a benchmark. Note the critical Safety step for QT prolongation.

References

-

Reddymasu, S. C., et al. (2007). Domperidone: review of pharmacology and clinical applications in gastroenterology.[2] The American Journal of Gastroenterology.[2]

-

Barone, J. A. (1999). Domperidone: a peripherally acting dopamine2-receptor antagonist.[4] The Annals of Pharmacotherapy.

-

Gupta, Y. K., et al. (2015). Methods for evaluation of gastrointestinal motility in animals. Indian Journal of Pharmacology. (Note: General protocol reference).

-

Janssen, P. A., et al. (1979). Domperidone, a novel gastrokinetic and antinauseant drug. Arzneimittel-Forschung.

-

FDA Drug Safety Communication (2014). FDA warns about serious heart problems with high doses of domperidone.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Domperidone: review of pharmacology and clinical applications in gastroenterology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Domperidone? [synapse.patsnap.com]

- 4. ahajournals.org [ahajournals.org]

- 5. droracle.ai [droracle.ai]

- 6. researchgate.net [researchgate.net]

- 7. Domperidone: mechanism of action and clinical applications in gastroenterology_Chemicalbook [chemicalbook.com]

- 8. wjgnet.com [wjgnet.com]

- 9. ijper.org [ijper.org]

- 10. meliordiscovery.com [meliordiscovery.com]

- 11. researchgate.net [researchgate.net]

- 12. Domperidone and long QT syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pilot Study on QTc Interval in Dogs Treated with Domperidone - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of Domperidone Maleate: Receptor Binding & Safety Profiling

Executive Summary: The Peripheral Specialist

Domperidone Maleate is a potent, peripherally selective dopamine

However, its utility is constrained by a critical safety liability: hERG channel blockade . For drug development professionals, the characterization of Domperidone is an exercise in quantifying the "Therapeutic Window"—balancing high-affinity

This guide details the in vitro protocols required to validate this profile, ensuring data integrity and regulatory compliance (ICH S7B).

Primary Target Profiling: Dopamine Receptor

The efficacy of Domperidone relies on its ability to displace endogenous dopamine from

Mechanism of Action (Signaling Pathway)

The

Figure 1: Domperidone prevents the

Protocol: Radioligand Competition Binding

To determine the affinity (

A. Reagents & Preparation:

-

Ligand:

-Raclopride (highly selective for -

Receptor Source: Membranes from CHO-K1 cells stably expressing human

(long isoform). -

Compound Stock: Dissolve Domperidone Maleate in 100% DMSO to 10 mM.

-

Note: Domperidone Maleate is poorly soluble in neutral aqueous buffers. Do not attempt to dissolve directly in PBS.

-

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 5 mM

, 1 mM EDTA, pH 7.4.

B. Step-by-Step Workflow:

-

Membrane Thaw: Thaw membrane aliquots and homogenize gently in Assay Buffer.

-

Plate Setup: Use 96-well polypropylene plates.

-

Total Binding: Membrane +

-Ligand + Vehicle (DMSO 1%). -

Non-Specific Binding (NSB): Membrane +

-Ligand + Excess Haloperidol (10 -

Test: Membrane +

-Ligand + Domperidone (10 concentrations, 0.1 nM – 10

-

-

Incubation: Incubate for 60 minutes at 25°C (equilibrium).

-

Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce ligand binding to the filter) using a cell harvester.

-

Wash: Wash filters 3x with ice-cold wash buffer.

-

Read: Add scintillant and count CPM (Counts Per Minute) on a beta counter.

C. Data Analysis:

Calculate

-

Target

: 1.0 – 2.0 nM (Human

Safety Pharmacology: The hERG Liability

The "Achilles' heel" of Domperidone is its blockade of the

Protocol: Automated Patch Clamp (QPatch/Patchliner)

This is the industry standard for GLP-compliant safety screening.

A. Cell System:

-

HEK293 or CHO cells stably expressing the hERG (

) channel. -

Validation: Cells must show stable tail currents >500 pA.

B. Experimental Conditions:

-

Temperature: Physiological (35–37°C) is preferred over room temperature to avoid underestimating potency.

-

Positive Control: E-4031 (highly potent hERG blocker,

~10-20 nM).

C. Voltage Protocol (Step-Ramp):

-

Hold: -80 mV.

-

Depolarize: +40 mV for 2 seconds (activates and rapidly inactivates channels).

-

Repolarize: -50 mV for 2 seconds (removes inactivation, revealing the large "tail current").

-

Measure: Peak tail current amplitude.

D. Interpretation:

Domperidone typically exhibits an

-

Safety Margin Calculation:

A margin < 30x is considered high risk.

Comparative Data Profile

The following table summarizes the critical in vitro values distinguishing Domperidone from related benzamides.

| Parameter | Domperidone Maleate | Metoclopramide | Significance |

| 1.9 nM | ~20 nM | Domperidone is ~10x more potent at the target. | |

| 5- | Negligible ( | Agonist ( | Domperidone lacks the prokinetic 5- |

| hERG Inhibition ( | ~57 nM | > 5,000 nM | Critical Safety Risk: Domperidone is a potent hERG blocker. |

| BBB Penetration | Poor (P-gp substrate) | Moderate | Domperidone has lower risk of neurological side effects (EPS). |

Integrated Screening Workflow

The following diagram illustrates the decision tree for characterizing Domperidone derivatives or quality-checking new batches.

Figure 2: Parallel workflow for simultaneous assessment of efficacy (

References

-

Seeman, P., et al. (2003).[3] "Dopamine displaces [3H]domperidone from high-affinity sites of the dopamine D2 receptor." Synapse.

-

Drolet, B., et al. (2000). "Block of the rapid component of the cardiac delayed rectifier K+ current by the prokinetic agent cisapride underlies drug-related long QT syndrome." Circulation. (Reference for hERG methodology standards).

-

Claassen, V., et al. (1982). "Domperidone, a novel gastrokinetic and anti-nauseant drug." Japanese Journal of Pharmacology. (Primary source for maleate salt properties).

-

Dubois, E., et al. (2005). "Comparison of the effects of metoclopramide and domperidone on HERG channels." Pharmacology.[4][5][6][7][8]

-

ICH S7B Guidelines. "The Non-Clinical Evaluation of the Potential for Delayed Ventricular Repolarization."

Sources

- 1. Comparison of the effects of metoclopramide and domperidone on HERG channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. State dependent dissociation of HERG channel inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dopamine displaces [3H]domperidone from high-affinity sites of the dopamine D2 receptor, but not [3H]raclopride or [3H]spiperone in isotonic medium: Implications for human positron emission tomography [pubmed.ncbi.nlm.nih.gov]

- 4. cdn-links.lww.com [cdn-links.lww.com]

- 5. pure.amsterdamumc.nl [pure.amsterdamumc.nl]

- 6. Opioid - Wikipedia [en.wikipedia.org]

- 7. impactfactor.org [impactfactor.org]

- 8. Solubility Enhancement of Domperidone Fast Disintegrating Tablet Using Hydroxypropyl-β-Cyclodextrin by Inclusion Complexation Technique [scirp.org]

Domperidone Maleate: Pharmacodynamic Modulation of Lower Esophageal Sphincter Pressure

Mechanisms, Efficacy, and Safety Profiles

Executive Technical Summary

Domperidone Maleate is a peripheral dopamine D2-receptor antagonist widely utilized for its prokinetic and antiemetic properties. Unlike metoclopramide, it possesses a high polarity that restricts its penetration across the blood-brain barrier (BBB), thereby minimizing extrapyramidal side effects. Its primary therapeutic value in Gastroesophageal Reflux Disease (GERD) stems from its ability to acutely increase Lower Esophageal Sphincter (LES) pressure, thereby reinforcing the anti-reflux barrier.

This technical guide dissects the pharmacological mechanism of Domperidone Maleate, quantifies its impact on LES pressure (LESP) through manometric data, and provides rigorous experimental protocols for validating these effects in a drug development context.

Pharmacological Mechanism: The D2-Cholinergic Axis

The efficacy of Domperidone in modulating LES pressure is not a direct action on the smooth muscle itself but rather a modulation of the enteric nervous system.

2.1 Mechanism of Action

The LES tone is regulated by a balance of excitatory (cholinergic) and inhibitory (nitrergic/dopaminergic) inputs. Dopamine, acting via D2 receptors on postganglionic cholinergic neurons, inhibits the release of acetylcholine (ACh).

-

Endogenous State: Dopamine binds to D2 receptors, suppressing ACh release, which relaxes the LES.

-

Domperidone Blockade: Domperidone antagonizes these peripheral D2 receptors.[1]

-

Disinhibition: The "brake" on cholinergic transmission is removed.

-

Contractile Response: Increased ACh release stimulates muscarinic (M3) receptors on the LES smooth muscle, resulting in increased resting pressure and amplitude of peristaltic contractions.

2.2 Signaling Pathway Visualization

Figure 1: The disinhibition pathway by which Domperidone enhances cholinergic drive to the LES.

Quantitative Impact on LES Pressure

Clinical manometry studies have established a dose-dependent relationship between Domperidone administration and LESP elevation.[2]

3.1 Summary of Manometric Data

The following table synthesizes key findings from intravenous (IV) and oral administration studies. Note the distinction in onset and magnitude based on the route of administration.[3]

| Parameter | IV Administration (10-20 mg) | Oral Administration (60 mg) | Clinical Significance |

| Basal LESP Change | +10 to +19 cm H₂O | Significant increase (P<0.001) | Restores competency in hypotensive LES. |

| Peak Effect Time | Rapid (< 10 mins) | 30 - 60 mins | IV is preferred for acute experimental validation; Oral for chronic therapy. |

| Duration of Action | ~30 - 50 mins | > 60 mins | Sustained effect supports dosing regimen. |

| Effect on TLESR | Minimal reduction | Significant reduction in reflux-associated TLESRs | Reduces the frequency of reflux events, not just the barrier pressure. |

| Key Reference | Validates efficacy across formulations.[4] |

Technical Note: 12.72 mg of Domperidone Maleate is bioequivalent to 10 mg of Domperidone base. Formulation scientists must account for this molecular weight difference during dosage calculation.

Experimental Methodologies: Validating LESP Changes

For researchers developing novel prokinetics or validating generics, High-Resolution Manometry (HRM) is the gold standard.

4.1 Experimental Workflow: High-Resolution Manometry (HRM)

The following workflow outlines the critical path for a self-validating manometry study.

Figure 2: Standardized workflow for assessing pharmacodynamic impact on esophageal motility.

4.2 Detailed Protocol: In Vivo LES Pressure Measurement

Objective: To quantify the change in resting LES pressure (LESP) following Domperidone Maleate administration.

1. Preparation & Calibration:

-

Use a solid-state high-resolution manometry catheter with 36 circumferential pressure sensors spaced 1 cm apart.

-

Validation Step: Perform "thermal compensation" calibration at 37°C prior to insertion to prevent drift artifacts.

2. Catheter Placement:

-

Anesthetize the nasal passage with 2% lidocaine gel.

-

Insert the catheter transnasally until the distal sensors are in the stomach and the proximal sensors are in the pharynx.

-

Validation Step: Visualize the "high-pressure zone" (HPZ) on the topographic plot to confirm LES capture.

3. Baseline Acquisition:

-

Record basal pressure for 15 minutes with the subject in a supine position.

-

Instruct the subject to minimize swallowing (dry swallows inhibit LESP).

-

Metric: Calculate the mean basal expiratory pressure.

4. Drug Administration:

-

Administer Domperidone Maleate (e.g., 10 mg IV or 20-60 mg Oral) or Placebo.

-

Record time

.

5. Post-Administration Monitoring:

-

Continuously record LESP for 60 minutes.

-

Perform "Wet Swallows" (5 mL water) every 10 minutes to assess peristaltic amplitude and residual relaxation pressure (Integrated Relaxation Pressure - IRP).

6. Data Analysis:

-

Use software to calculate the LES-Gastric Pressure Gradient .

-

Success Criteria: A statistically significant increase (>5-10 mmHg) in resting tone compared to baseline and placebo.

Comparative Pharmacology & Safety

While Domperidone is effective, its selection over alternatives like Metoclopramide or Cisapride is driven by its safety profile regarding the CNS, balanced against cardiac risks.

5.1 Domperidone vs. Metoclopramide[1][5][6][7]

-

CNS Penetration: Metoclopramide crosses the BBB, causing drowsiness, akathisia, and tardive dyskinesia. Domperidone is P-glycoprotein substrate, actively pumped out of the CNS, making it the preferred choice for patients with Parkinson’s disease or those sensitive to extrapyramidal symptoms.

-

hERG Channel Blockade: Both drugs block the hERG potassium channel (leading to QT prolongation).[5] However, Metoclopramide is approximately 100-fold less potent at blocking hERG than Domperidone.

-

Implication: Domperidone carries a higher risk of Torsades de Pointes, particularly at high doses (>30 mg/day) or when co-administered with CYP3A4 inhibitors (e.g., ketoconazole).

-

5.2 Safety Directive for Researchers

When designing clinical trials involving Domperidone:

-

Exclusion Criteria: Screen subjects for prolonged QTc intervals (>450 ms males, >470 ms females).

-

Dosing: Do not exceed 10 mg TID (Total 30 mg/day) in study protocols unless cardiac monitoring is continuous.

-

Interaction Check: Avoid CYP3A4 inhibitors which increase plasma concentrations of Domperidone, exacerbating hERG blockade.

References

-

Di Martino, N., et al. (1985). Behavior of the pressure of the lower esophageal sphincter after intravenous administration of domperidone in normal subjects.[2][3][8][9] Minerva Medica.[2]

-

Ndraha, S. (2011). Effects of domperidone on lower esophageal sphincter function and acid reflux in healthy volunteers.[10] The Indonesian Journal of Internal Medicine.

-

Weissenborn, K., et al. (1985). Lack of effect of metoclopramide and domperidone on esophageal peristalsis and esophageal acid clearance in reflux esophagitis. Digestion.[1][3][4][6][8][11]

-

Claassen, S., et al. (2005). Comparison of the Effects of Metoclopramide and Domperidone on HERG Channels.[5] Pharmacology.[1][2][3][4][6][7][8][11][12][13][14]

-

Barone, J.A. (1999). Domperidone: A Peripherally Acting Dopamine2-Receptor Antagonist. Annals of Pharmacotherapy.

Sources

- 1. Video: Drugs Affecting GI Tract Motility: Dopamine Receptor Antagonists [jove.com]

- 2. [Behavior of the pressure of the lower esophageal sphincter after intravenous administration of domperidone in normal subjects] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Domperidone antagonizes the relaxant effect atropine on the lower esophageal sphincter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. What Are Prokinetic Agents? The Risks and Benefits of This Acid Reflux Medication [webmd.com]

- 7. Lack of effect of metoclopramide and domperidone on esophageal peristalsis and esophageal acid clearance in reflux esophagitis. A randomized, double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Domperidone: a drug with powerful action on the lower esophageal sphincter pressure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scite.ai [scite.ai]

- 10. researchgate.net [researchgate.net]

- 11. Dopamine antagonists in the upper gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effect of domperidone on gastro-oesophageal function in normal human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Domperidone vs. Metoclopramide: A Pharmacological Face-Off – PharmaNUS [blog.nus.edu.sg]

- 14. Effect of domperidone on lower esophageal sphincter tone in late pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Deep Dive: Domperidone Maleate and the Regulation of Gastric Emptying

Executive Summary

Domperidone Maleate (C22H24ClN5O2·C4H4O4) represents a critical tool in the management of gastroparesis and functional dyspepsia. Unlike its counterpart metoclopramide, domperidone is a peripherally selective dopamine D2 receptor antagonist that does not readily cross the blood-brain barrier (BBB), thereby minimizing extrapyramidal side effects.[1] However, its utility is bounded by a narrow therapeutic index regarding cardiac safety, specifically hERG channel inhibition.

This guide analyzes the mechanistic role of Domperidone Maleate in regulating gastric emptying, detailing the physicochemical rationale for the maleate salt, the signaling pathways involved in enteric motility, and the rigorous safety protocols required for its clinical application.

Molecular Pharmacology & Mechanism of Action

To understand how Domperidone Maleate accelerates gastric emptying, one must isolate its action on the enteric nervous system (ENS). The primary brake on gastric motility is dopaminergic inhibition.[2]

The Disinhibition Mechanism

Under physiological conditions, dopamine acts as an inhibitory neurotransmitter in the GI tract. It binds to presynaptic D2 receptors on cholinergic motor neurons. This binding inhibits the release of Acetylcholine (ACh), preventing smooth muscle contraction.

Domperidone’s Role:

-

Blockade: Domperidone competitively antagonizes these presynaptic D2 receptors.[3]

-

Disinhibition: By blocking the inhibitory signal, it restores the release of ACh.

-

Activation: ACh binds to muscarinic (M3) receptors on the gastric smooth muscle.

-

Result: Increased amplitude of antral contractions and coordinated peristalsis, accelerating the transit of solid food.

Visualization: The Enteric Signaling Pathway

The following diagram illustrates the specific pathway by which Domperidone restores gastric motility.

Figure 1: Mechanism of Action.[1] Domperidone antagonizes the inhibitory dopaminergic brake, restoring cholinergic transmission to gastric smooth muscle.

Physicochemical Properties: Why the Maleate Salt?

In drug development, the choice of salt form is rarely arbitrary. Domperidone base is a weak base with poor aqueous solubility (approx. 1 mg/L at pH 7).

-

The Maleate Advantage: The maleate salt (formed with maleic acid) is utilized to enhance stability and dissolution rates.

-

Stoichiometry: 12.72 mg of Domperidone Maleate is equivalent to 10 mg of Domperidone base.

-

pH Dependency: Despite the salt form, solubility remains highly pH-dependent. It dissolves readily in the acidic environment of the stomach (pH 1-3) but precipitates in the neutral pH of the small intestine. This "dissolution window" is critical for absorption, which is why co-administration with proton pump inhibitors (PPIs) can significantly reduce domperidone bioavailability by raising gastric pH.

Experimental Protocols: Assessing Gastric Emptying

For researchers validating the efficacy of domperidone, the Gastric Emptying Scintigraphy (GES) remains the gold standard. It provides a direct, quantitative measurement of motility.

The "Gold Standard" Scintigraphy Workflow

This protocol ensures data integrity and reproducibility in clinical trials.

-

Patient Preparation:

-

Stop prokinetics (including domperidone) 48–72 hours prior to establish baseline.

-

Stop opiates and anticholinergics.

-

Fast for at least 6 hours.

-

Glucose Check: Hyperglycemia (>275 mg/dL) delays emptying; measure blood glucose immediately pre-test.

-

-

The Test Meal (Standardized):

-

Solid Phase: Egg white substitute labeled with 0.5–1 mCi of Technetium-99m sulfur colloid.

-

Meal Composition: 2 slices of white bread, strawberry jam, water. Total caloric value ~255 kcal (72% carb, 24% protein, 2% fat).

-

-

Image Acquisition:

-

Gamma camera imaging at 0, 1, 2, and 4 hours.

-

Geometric Mean Calculation: Images are taken anteriorly and posteriorly to correct for tissue attenuation.

-

-

Quantitative Endpoints:

-

T½ (Half-emptying time): Time to 50% retention.

-

Retention at 4 hours: >10% retention at 4 hours is diagnostic of delayed emptying (gastroparesis).

-

Visualization: Clinical Trial Workflow

Figure 2: Clinical workflow for evaluating Domperidone efficacy using the scintigraphy gold standard.

Safety Architecture: The hERG Inhibition Challenge

The primary barrier to domperidone's widespread approval (specifically in the US) is its potential to prolong the QT interval. This is not a random side effect but a direct result of its molecular structure interacting with cardiac ion channels.

Mechanism of Cardiotoxicity

Domperidone blocks the hERG (human Ether-à-go-go-Related Gene) potassium channel.[4] This channel is responsible for the rapid delayed rectifier potassium current (

Comparative hERG Affinity Data

The table below summarizes the safety margin of Domperidone compared to other prokinetics. Note the IC50 values (lower concentration = higher potency for blockade = higher risk).

| Compound | Target Mechanism | hERG IC50 (nM) | CNS Penetration | Risk Profile |

| Domperidone | D2 Antagonist | ~57 - 162 | Low | High (QT Prolongation) |

| Metoclopramide | D2 Antagonist / 5-HT4 Agonist | ~5,400 | High | High (Tardive Dyskinesia) |

| Cisapride | 5-HT4 Agonist | ~6.5 | Low | Withdrawn (Severe Arrhythmia) |

Data synthesized from comparative patch-clamp studies [1, 2].

Risk Mitigation Strategy

Due to the hERG affinity, any experimental or clinical protocol involving Domperidone must include a rigorous exclusion logic.

Figure 3: Safety Decision Tree. Mandatory screening logic to prevent drug-induced arrhythmia.

References

-

Comparison of the effects of metoclopramide and domperidone on HERG channels. Source: PubMed / Journal of Pharmacology and Experimental Therapeutics URL:[Link]

-

Domperidone Should Not Be Considered a No-Risk Alternative to Cisapride. Source: American Heart Association Journals (Circulation) URL:[Link][5]

-

Domperidone: Review of pharmacology and clinical applications in gastroenterology. Source: PubMed / Am J Gastroenterol URL:[Link]

-

Clinical Applications of Domperidone in Patients With Delayed Gastric Emptying. Source: ClinicalTrials.gov URL:[Link]

-

The effect of chronic oral domperidone therapy on gastrointestinal symptoms and gastric emptying. Source: PubMed / Am J Gastroenterol URL:[Link]

Sources

Unmasking Domperidone Maleate: A Technical Guide to Its Off-Target Landscape in Cellular Models

Abstract

Domperidone, a peripherally selective dopamine D2 receptor antagonist, is widely utilized for its prokinetic and antiemetic properties.[1][2][3] Its limited ability to cross the blood-brain barrier has historically positioned it as a safer alternative to other dopamine antagonists like metoclopramide, particularly concerning central nervous system side effects.[3][4] However, a growing body of evidence necessitates a deeper, more critical examination of its molecular interactions beyond the D2 receptor. This technical guide provides an in-depth exploration of the off-target effects of Domperidone Maleate observed in various cell lines. We will dissect its well-documented cardiotoxic potential mediated by hERG channel inhibition and delve into its emerging, and somewhat paradoxical, anti-cancer activities. This document is intended for researchers, scientists, and drug development professionals, offering both a comprehensive overview and detailed experimental frameworks to investigate these critical off-target phenomena.

Introduction: The Rationale for Off-Target Profiling